molecular formula C20H19ClN2O2 B15036995 3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B15036995
M. Wt: 354.8 g/mol
InChI Key: LOHAPWLIHRPPDF-UHFFFAOYSA-N
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Description

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chloro, dimethylphenyl, and dimethylphenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine and 3,4-dimethylphenylamine, which undergo a series of reactions including chlorination, amination, and cyclization to form the pyrrole ring. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-CHLORO-3,3-DIMETHYL-2-PHENYLBUTANE
  • 2-(CHLOROMETHYL)-1,3-DIOXANE

Uniqueness

Compared to similar compounds, 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,4-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

3-chloro-4-(3,4-dimethylanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H19ClN2O2/c1-11-8-9-15(10-13(11)3)22-18-17(21)19(24)23(20(18)25)16-7-5-6-12(2)14(16)4/h5-10,22H,1-4H3

InChI Key

LOHAPWLIHRPPDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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